Isoform-Selective CYP2A13 Binding Affinity vs. CYP2A6
This compound exhibits pronounced binding selectivity for the CYP2A13 isoform over the closely related CYP2A6 isoform. While both are hepatic and respiratory tract cytochrome P450 enzymes, the compound demonstrates a significantly higher affinity for CYP2A13, which is a key differentiator for researchers developing chemical probes for lung-specific metabolic pathways or avoiding off-target CYP2A6-mediated metabolism [1].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 580 nM |
| Comparator Or Baseline | Kd = 4,500 nM (4.5 µM) for CYP2A6 |
| Quantified Difference | 7.8-fold higher affinity for CYP2A13 over CYP2A6 |
| Conditions | Type I binding assay measuring absorbance change (379-387 nm increase, 414-420 nm decrease) using recombinant CYP isoforms [1]. |
Why This Matters
This quantifiable isoform selectivity allows scientific users to differentiate between closely related CYP enzymes in vitro, a capability not provided by generic phenoxyacetic acid building blocks.
- [1] BindingDB BDBM50101991. (2016). Binding affinity data for CYP2A13 (Kd = 580 nM) and CYP2A6 (Kd = 4,500 nM). View Source
